![molecular formula C25H30ClN3O7 B12720078 4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid CAS No. 112884-95-4](/img/structure/B12720078.png)
4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chloro group, a methoxy group, and a morpholine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like Clemmensen reduction.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a metal catalyst, sodium borohydride.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl or alkyl derivatives.
Aplicaciones Científicas De Investigación
4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide
- 4-amino-5-chloro-2-methoxy-N-[(2R)-2-phenyloctahydro-7-indolizinyl]benzamide
Uniqueness
The uniqueness of 4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and the presence of the morpholine ring make it a versatile compound with diverse applications.
Propiedades
Número CAS |
112884-95-4 |
|---|---|
Fórmula molecular |
C25H30ClN3O7 |
Peso molecular |
520.0 g/mol |
Nombre IUPAC |
4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H26ClN3O3.C4H4O4/c1-14(15-6-4-3-5-7-15)25-8-9-28-16(13-25)12-24-21(26)17-10-18(22)19(23)11-20(17)27-2;5-3(6)1-2-4(7)8/h3-7,10-11,14,16H,8-9,12-13,23H2,1-2H3,(H,24,26);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
JBVROMGWUWWQKD-WLHGVMLRSA-N |
SMILES isomérico |
CC(C1=CC=CC=C1)N2CCOC(C2)CNC(=O)C3=CC(=C(C=C3OC)N)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCOC(C2)CNC(=O)C3=CC(=C(C=C3OC)N)Cl.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


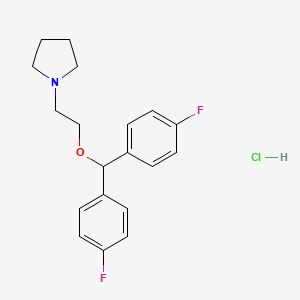
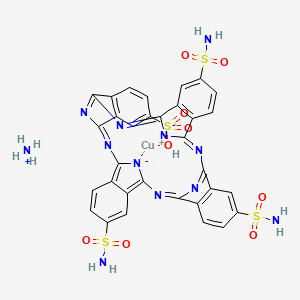
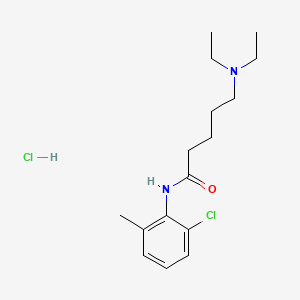
![2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide](/img/structure/B12720028.png)
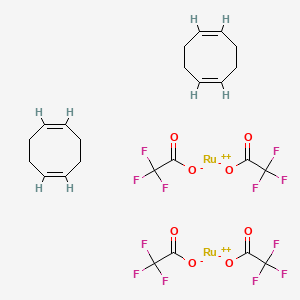

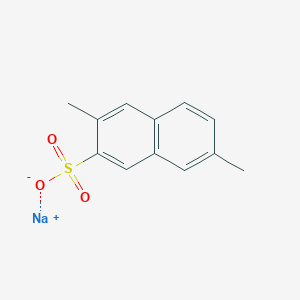
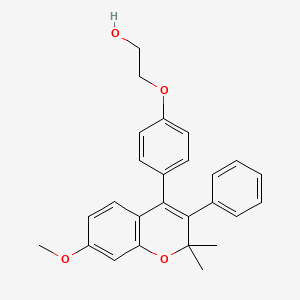
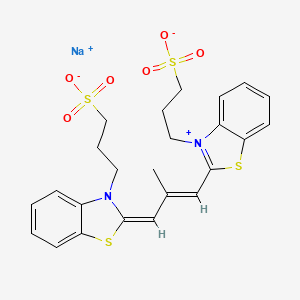
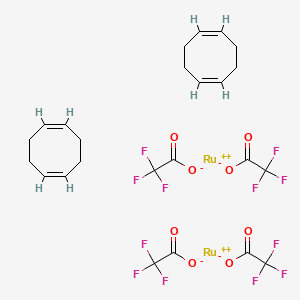
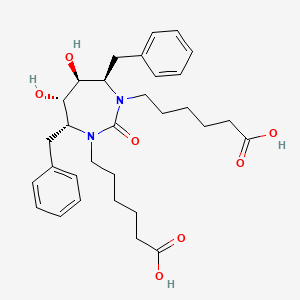
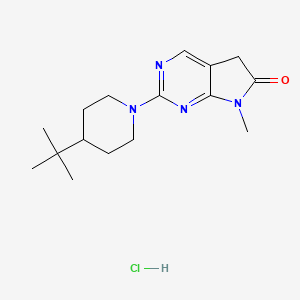
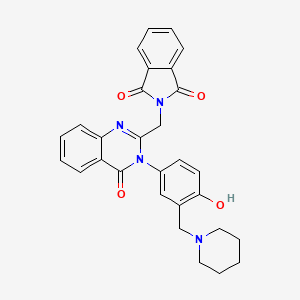
![4-[2-(3,5-dinitrobenzoyl)hydrazinyl]-N,N-dimethylbenzamide](/img/structure/B12720060.png)
